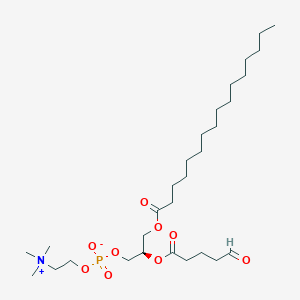

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid

Übersicht

Beschreibung

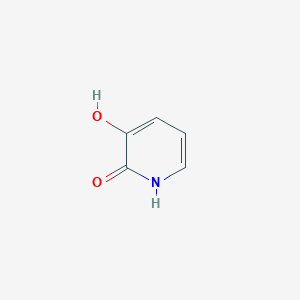

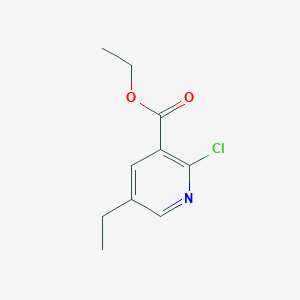

“®-3-Amino-3-(pyridin-3-yl)propanoic acid” is a compound that is a member of pyridines . It is also known by other names such as 3-Pyridinepropionic acid, 3-(3-Pyridyl)propionic acid, and 3-pyridinepropanoic acid .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular formula of “®-3-Amino-3-(pyridin-3-yl)propanoic acid” is C8H9NO2 . The InChI representation of the compound isInChI=1S/C8H9NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2,(H,10,11) . Physical And Chemical Properties Analysis

The molecular weight of “®-3-Amino-3-(pyridin-3-yl)propanoic acid” is 151.16 g/mol . It has 4 hydrogen bond donor count and 4 hydrogen bond acceptor count . The exact mass of the compound is 238.0275830 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of β-Hydroxy-α-Amino Acid : This compound is used in the synthesis of β-hydroxy-α-amino acid, a key intermediate in developing pharmaceutical drugs. D-threonine aldolase enzymes catalyze the synthesis, and the process has been optimized for high yield and purity through recombinant E. coli fermentation processes. The addition of divalent cations improves enzyme stability. This finding has significant implications for drug development and industrial synthesis (Goldberg et al., 2015).

Enzymatic Preparation of Amino Acids : (R)-3-Amino-3-(pyridin-3-yl)propanoic acid is utilized in the enzymatic preparation of amino acids, specifically for synthesizing antidiabetic drugs. Different enzymatic routes, including amino acid oxidase and aminotransferase, have been explored for high-efficiency synthesis (Chen et al., 2011).

Metal Analyses in Environmental and Pharmaceutical Samples : The compound is used as an ion-pairing reagent in capillary electrophoresis for the separation and determination of metal ions in pharmaceutical and environmental samples. This application demonstrates its utility in analytical chemistry for qualitative and quantitative analysis of various metal ions (Belin & Gülaçar, 2005).

Synthesis of Platinum(II) Complexes : The compound is involved in the synthesis of trans-platinum(II) complexes, potentially as anticancer agents. This research highlights its role in the development of new therapeutic agents, with particular focus on thermoactivatable properties for cancer treatment (Cabrera et al., 2019).

Preparation of Chiral Amino Acids : It is also used in the stereoselective synthesis of amino acids, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, highlighting its significance in the preparation of chiral compounds for pharmaceutical applications (Zhong et al., 1999).

Zukünftige Richtungen

The future directions of research on “®-3-Amino-3-(pyridin-3-yl)propanoic acid” could involve its potential applications in the synthesis of new coordination polymers and the exploration of its biological activities. Further studies could also investigate its potential use in the synthesis of biologically relevant molecules and direct drug/natural product conjugation .

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTCEJINJFHMLO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364248 | |

| Record name | (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-3-(pyridin-3-yl)propanoic acid | |

CAS RN |

155050-17-2 | |

| Record name | (R)-3-Amino-3-(3-pyridyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155050-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

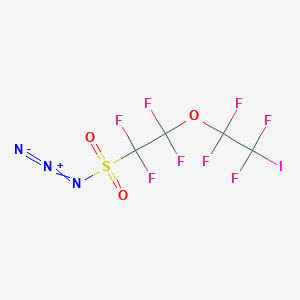

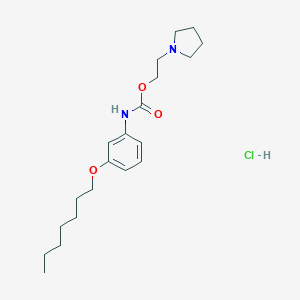

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)

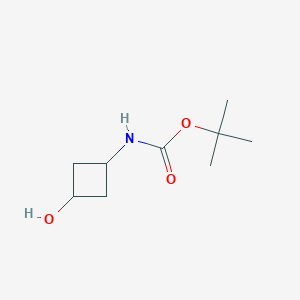

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B124240.png)

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B124241.png)